![molecular formula C7H4ClNO3S B12871318 Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
Benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
Benzo[d]oxazole-2-sulfonyl chloride is a sulfonated derivative of benzo[d]oxazole, characterized by a sulfonyl chloride (-SO₂Cl) group at the 2-position of the heterocyclic ring. This compound is of significant interest in organic synthesis due to its reactivity as an electrophilic sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. The sulfonyl chloride group enhances its utility in forming sulfonamides, sulfonate esters, and other functionalized derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. For instance, the condensation reaction between 2-aminophenol and benzoyl chloride at elevated temperatures can yield benzoxazole derivatives . Another method involves the use of phosphonium acidic ionic liquids as catalysts to facilitate the reaction between 2-aminophenol and aryl aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with aldehydes and ketones to form benzoxazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Phosphonium acidic ionic liquids, metal catalysts, and nanocatalysts.
Solvents: Methanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions include various benzoxazole derivatives, sulfonamides, and sulfonic acids .
Scientific Research Applications
Benzo[d]oxazole-2-sulfonyl chloride is a chemical compound with a benzoxazole ring and a sulfonyl chloride group, giving it considerable reactivity, making it useful in organic synthesis and medicinal chemistry. It has a molecular formula of C7H4ClNO3S and a molecular weight of approximately 233.64 g/mol.
Scientific Research Applications
4-Ethoxythis compound has applications in scientific research:
- Medicinal Chemistry It is an intermediate in synthesizing bioactive molecules, including antibacterial and antifungal agents. this compound can be used as a building block for synthesizing pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties. It can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity and making it a candidate for developing enzyme inhibitors and other therapeutic agents.
- Materials Science Utilized in developing advanced materials with specific properties, such as polymers and coatings.
- Biological Studies Useful as a tool for studying enzyme mechanisms and protein interactions because of its ability to form covalent bonds with nucleophilic residues. Studies have shown that this compound interacts with various biological targets. Its ability to form covalent bonds with nucleophilic sites on proteins suggests it may effectively inhibit specific enzymes, which has been investigated for potential use in treating diseases where enzyme inhibition is beneficial, such as cancer.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, with emphasis on sulfonyl chloride derivatives and related benzoxazole-based compounds:
Key Comparisons
Reactivity and Functionalization :
- This compound exhibits higher electrophilicity compared to its 6-sulfonyl isomer due to the absence of electron-withdrawing groups (e.g., oxo) adjacent to the sulfonyl chloride . This makes the 2-sulfonyl derivative more reactive in nucleophilic substitutions.
- Unlike 2-sulfanylbenzoxazole, which participates in thiol-disulfide exchange, the sulfonyl chloride group enables covalent bond formation with amines or alcohols, critical for synthesizing sulfonamides or sulfonate esters .
Thermal and Electronic Properties :
- While CzBBIT (a benzoxazole-thiazine hybrid) is designed for high triplet energy (3.0 eV) and bipolar charge transport in OLEDs , this compound lacks such optoelectronic optimization. Its utility lies in chemical synthesis rather than device applications.
Stability and Solubility :
- The 6-sulfonyl chloride derivative (CAS 27685-90-1) demonstrates thermal stability (mp 180–182°C) due to intramolecular hydrogen bonding, whereas the 2-sulfonyl variant may exhibit lower stability due to steric and electronic factors .
- CzBBIT and 2CzBBIT show exceptional solubility in toluene and chlorobenzene, critical for solution-processed OLEDs, whereas sulfonyl chlorides are typically handled in anhydrous solvents to prevent hydrolysis .
Biological Activity
Benzo[d]oxazole-2-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its biological activity and potential applications in drug development. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The molecular formula is C8H6ClN1O2S with a molecular weight of approximately 233.64 g/mol. The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic residues in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activities
1. Antibacterial and Antifungal Properties
This compound has shown promising antibacterial and antifungal activities. Its ability to inhibit enzyme activity through covalent bonding makes it a candidate for developing new antibiotics and antifungal agents. Studies indicate that compounds with similar structures can exhibit significant antimicrobial effects, suggesting that this compound may share these properties.
2. Anticancer Potential
The compound's mechanism of action often involves the inhibition of specific enzymes linked to cancer progression. For instance, it may act as an inhibitor for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Research has demonstrated that derivatives of benzo[d]oxazole can exhibit anticancer properties by inhibiting COX-2, leading to reduced tumor growth in various cancer cell lines .
The primary mechanism through which this compound exerts its biological effects is via the formation of covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit enzyme activity, affecting various biochemical pathways critical for disease progression. The sulfonyl chloride group plays a crucial role in this process, allowing for selective targeting of enzymes involved in disease mechanisms.
Table 1: Summary of Biological Activities
Recent Studies:
Recent research has focused on synthesizing novel derivatives based on this compound to enhance its biological activities. For example, compounds with additional functional groups have been shown to improve selectivity and potency against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]oxazole derivatives. Variations in substituents on the benzoxazole ring significantly influence their inhibitory potential against targeted enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies have revealed how different functional groups interact with enzyme active sites, providing insights into enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Benzo[d]oxazole-2-sulfonyl chloride in laboratory settings?
- Methodological Answer : this compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Safety protocols include:
- Use of impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
- Work in a fume hood with proper ventilation to avoid inhalation of vapors. In case of exposure, rinse affected areas with copious water and seek medical attention .
- Store in a dry, inert environment (e.g., under argon) to prevent hydrolysis. Quench residual reagent with cold aqueous sodium bicarbonate before disposal .
Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are reported:
- Chlorosulfonation : Direct reaction of benzo[d]oxazole with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to isolate the sulfonyl chloride. Yields (~60–70%) depend on strict temperature control to minimize polysubstitution .
- Friedel-Crafts Approach : Sulfonation of benzo[d]oxazole using sulfur trioxide (SO₃) in dichloromethane, followed by chloride substitution with PCl₅. Catalytic AlCl₃ enhances regioselectivity, but excess reagent may degrade the oxazole ring .
- Key Optimization : Use anhydrous conditions and stoichiometric SOCl₂ to drive the reaction to completion .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the oxazole proton (~δ 8.2 ppm) and absence of broad peaks indicative of hydrolyzed byproducts (e.g., sulfonic acids) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) confirms molecular ion peaks ([M+H]⁺ at m/z 228.97) and quantifies impurities (<2%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages to verify stoichiometry .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model the electron-deficient sulfonyl group. Include exact-exchange terms to improve accuracy in charge distribution .
- Reactivity Insights : The LUMO (-1.8 eV) localizes on the sulfur atom, indicating susceptibility to nucleophilic attack. Solvent effects (e.g., dichloromethane) can be modeled using the polarizable continuum model (PCM) to simulate reaction barriers .
- Validation : Compare computed activation energies with experimental kinetics for reactions like amidation or hydrolysis .
Q. What strategies minimize competing side reactions during sulfonation of benzo[d]oxazole derivatives?
- Methodological Answer :
- Regioselective Control : Use bulky Lewis acids (e.g., FeCl₃) to direct sulfonation to the 2-position, avoiding 5- or 7-substitution .
- Temperature Modulation : Slow addition of SO₃ at -10°C reduces dimerization or over-sulfonation.
- Byproduct Mitigation : Add scavengers (e.g., DIPEA) to trap HCl and prevent acid-catalyzed ring-opening .
Q. How does the electronic structure of this compound enable its use in organic electronic materials?
- Methodological Answer :
- Electron-Deficient Core : The sulfonyl group withdraws electron density, enhancing electron-transport properties in host materials for OLEDs. DFT calculations show a 3.0 eV triplet energy (ET), suitable for blue-emitting devices .
- Device Integration : As a dopant in thermally activated delayed fluorescence (TADF) systems, it improves charge balance. Solution-processed OLEDs with 20% doping achieve external quantum efficiencies (EQE) >20% .
- Thermal Stability : High decomposition temperatures (>300°C) ensure compatibility with vacuum deposition techniques .
Properties
Molecular Formula |
C7H4ClNO3S |
---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H |
InChI Key |
LURUJIRLNGGBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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